molecular formula C8H8O5 B2880762 Methyl 2,3,4-trihydroxybenzoate CAS No. 56128-66-6

Methyl 2,3,4-trihydroxybenzoate

Cat. No.: B2880762
CAS No.: 56128-66-6
M. Wt: 184.147
InChI Key: ROYOIQWEQVTRBT-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trihydroxybenzoate is a useful research compound. Its molecular formula is C8H8O5 and its molecular weight is 184.147. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3,4-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYOIQWEQVTRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Classification and Structural Features of Methyl 2,3,4 Trihydroxybenzoate

Methyl 2,3,4-trihydroxybenzoate is an organic compound classified as a phenolic ester. numberanalytics.comebsco.com Its core structure consists of a benzene (B151609) ring substituted with three hydroxyl (-OH) groups at positions 2, 3, and 4, and a methyl ester (-COOCH₃) group at position 1. This arrangement of functional groups defines its chemical behavior and properties. nih.govfluorochem.co.uk The presence of multiple hydroxyl groups makes it a polyhydroxy ester, a subclass of aromatic esters. numberanalytics.com

The parent molecule, 2,3,4-Trihydroxybenzoic acid, is a trihydroxybenzoic acid where the carboxyl group provides a site for esterification. nih.gov The esterification with methanol (B129727) results in this compound. nih.gov This structural modification from a carboxylic acid to a methyl ester alters its physical properties, such as solubility and reactivity.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₈H₈O₅ nih.govbldpharm.com
Molecular Weight 184.15 g/mol nih.govbldpharm.com
Canonical SMILES COC(=O)c1ccc(O)c(O)c1O fluorochem.co.uk
InChI Key Not readily available

Significance of Aromatic Polyhydroxy Esters in Academic Inquiry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com They are vital as intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The reactivity of these compounds, which includes hydrolysis and reduction, makes them versatile building blocks in organic chemistry. numberanalytics.com

The "polyhydroxy" designation indicates the presence of multiple hydroxyl groups, which imparts specific characteristics. These compounds are often investigated for their antioxidant properties, stemming from the ability of the hydroxyl groups to scavenge free radicals. ebi.ac.uk This characteristic is a central theme in the study of phenolic compounds. Furthermore, many aromatic polyhydroxy esters are derived from natural sources, making them relevant to the fields of natural product chemistry and chemical biology. nih.govmedchemexpress.com Their role as plant metabolites is also an area of active research. ebi.ac.uk

Historical Context of Research on 2,3,4 Trihydroxybenzoate Derivatives

Research into trihydroxybenzoic acid derivatives has historical roots in the study of natural products. The parent acid of the most well-known isomer, gallic acid (3,4,5-trihydroxybenzoic acid), was identified from plant galls and was historically used in the production of ink. wikipedia.org The study of gallic acid was advanced by chemists like Carl Wilhelm Scheele in 1786 and later purified by Henri Braconnot in 1818. wikipedia.org

The study of 2,3,4-trihydroxybenzoic acid and its esters, like Methyl 2,3,4-trihydroxybenzoate, is part of the broader exploration of phenolic acids and their derivatives. nih.gov Early research focused on their isolation from natural sources and the characterization of their fundamental chemical properties. nih.gov Investigations into the reactivity of these compounds, such as their behavior under oxidative conditions, have provided insights into their chemical transformations. For instance, studies have explored the radical-scavenging abilities of 2,3,4-trihydroxybenzoic acid and its methyl ester. nih.gov

Current Research Landscape and Future Directions in Chemical Biology

Established Synthetic Routes to this compound

The primary route to obtaining this compound involves the esterification of its corresponding carboxylic acid. This method is a fundamental and widely practiced transformation in organic chemistry.

Multi-Step Synthesis from Precursors

This compound is typically synthesized through the acid-catalyzed esterification of 2,3,4-trihydroxybenzoic acid with methanol (B129727). nih.govnih.gov The precursor, 2,3,4-trihydroxybenzoic acid, is a commercially available starting material. sigmaaldrich.com This reaction, often referred to as Fischer esterification, involves refluxing the carboxylic acid in an excess of the alcohol (methanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid. A similar, well-documented procedure is the synthesis of the isomeric Methyl 3,4,5-trihydroxybenzoate (methyl gallate), which is prepared by reacting gallic acid with methanol in the presence of sulfuric acid. ekb.egresearchgate.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the methanol. Subsequent elimination of a water molecule yields the final ester product.

Functionalization Strategies and Novel Derivative Synthesis

The electron-rich aromatic ring of this compound, activated by three hydroxyl groups, is amenable to various electrophilic substitution and condensation reactions. These transformations are pivotal for synthesizing novel derivatives with potentially interesting chemical properties.

Formylation of this compound

Formylation is a key functionalization strategy that introduces a formyl (-CHO) group onto the aromatic ring, creating an aldehyde that can participate in a wide range of subsequent reactions. ias.ac.in

A direct method for the formylation of this compound utilizes hexamethylene tetramine (B166960) in glacial acetic acid. ias.ac.in In this reaction, a mixture of this compound and hexamethylene tetramine is heated, followed by the addition of hydrochloric acid to facilitate the hydrolysis of the intermediate and yield the final product, Methyl 2,3,4-trihydroxy-5-formyl-benzoate. ias.ac.in The reaction introduces the formyl group at the 5-position, which is ortho to two of the hydroxyl groups. The successful synthesis of this aldehyde is confirmed by the preparation of various derivatives, such as its 2,4-dinitrophenyl hydrazone. ias.ac.in

Table 1: Synthesis of Methyl 2,3,4-trihydroxy-5-formyl-benzoate

ReactantReagentsConditionsProduct
This compound1. Hexamethylene tetramine, Glacial acetic acid2. Hydrochloric acid (HCl)1. Heat on water-bath for 8-10 hours2. Heat for an additional 3-4 hoursMethyl 2,3,4-trihydroxy-5-formyl-benzoate

Condensation Reactions for Polycyclic Systems

The aldehyde functionality in Methyl 2,3,4-trihydroxy-5-formyl-benzoate is a gateway for constructing more complex molecular architectures, particularly polycyclic systems, through condensation reactions.

The ortho-hydroxy-aldehydic structure of Methyl 2,3,4-trihydroxy-5-formyl-benzoate makes it an ideal substrate for the Knoevenagel condensation to form coumarin (B35378) derivatives. ias.ac.in This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group. The reaction typically proceeds with a base catalyst and is followed by an intramolecular cyclization (lactonization) to form the coumarin ring system.

When reacted with ethyl acetoacetate (B1235776), Methyl 2,3,4-trihydroxy-5-formyl-benzoate yields methyl-7:8-dihydroxy-3-acetyl-coumarin-6-carboxylate. ias.ac.in Similarly, condensation with ethyl malonate affords ethyl-7:8-dihydroxy-6-carbomethoxy coumarin-3-carboxylate. ias.ac.in These reactions demonstrate a powerful strategy for synthesizing substituted coumarins, which are an important class of heterocyclic compounds.

Table 2: Knoevenagel Condensation for Coumarin Synthesis

Aldehyde SubstrateActive Methylene CompoundProduct
Methyl 2,3,4-trihydroxy-5-formyl-benzoateEthyl acetoacetateMethyl-7:8-dihydroxy-3-acetyl-coumarin-6-carboxylate
Methyl 2,3,4-trihydroxy-5-formyl-benzoateEthyl malonateEthyl-7:8-dihydroxy-6-carbomethoxy coumarin-3-carboxylate
Knoevenagel Condensation for Coumarin Derivatives
Formation of Methyl 7,8-dihydroxy-3-acetyl-coumarin-6-carboxylate

The synthesis of coumarin derivatives from phenolic compounds is a well-established strategy in organic chemistry. In a specific application, the ortho-hydroxy-aldehydic structure of Methyl 2,3,4-trihydroxy-5-formyl-benzoate enables its use in the Knoevenagel condensation to form coumarin systems. ias.ac.in The reaction of the formyl ester with ethyl acetoacetate leads to the formation of Methyl 7,8-dihydroxy-3-acetyl-coumarin-6-carboxylate. ias.ac.in This transformation builds a coumarin ring fused to the existing benzene (B151609) ring, with acetyl and carboxylate functionalities at positions 3 and 6, respectively.

Formation of Ethyl 7,8-dihydroxy-6-carbomethoxy-coumarin-3-carboxylate

Similarly, a Knoevenagel condensation between Methyl 2,3,4-trihydroxy-5-formyl-benzoate and ethyl malonate yields Ethyl 7,8-dihydroxy-6-carbomethoxy-coumarin-3-carboxylate. ias.ac.in This reaction, conducted in pyridine (B92270) with a catalytic amount of piperidine (B6355638) and heated on a boiling water bath, results in the formation of the coumarin ring system. ias.ac.in The product is isolated as colorless needles after acidification and crystallization from hot alcohol. ias.ac.in

Reduction of Carbonyl Functionalities

The reduction of carbonyl groups is a fundamental transformation in organic synthesis, allowing for the conversion of aldehydes and ketones into alcohols or alkanes.

Clemmensen Reduction to Methyl 2,3,4-trihydroxy-5-methyl benzoate

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in In the context of this compound derivatives, the Clemmensen reduction of Methyl 2,3,4-trihydroxy-5-formyl-benzoate affords Methyl 2,3,4-trihydroxy-5-methyl benzoate. ias.ac.in The reaction involves heating the formyl ester with amalgamated zinc and hydrochloric acid. ias.ac.in The resulting product is characterized by its melting point of 178-79°C and can be purified through crystallization. ias.ac.in

Hydrolysis of Ester and Formyl Groups

Hydrolysis is a chemical process in which a molecule of water is added to a substance, sometimes causing the substance to split into two parts. In organic chemistry, it is commonly used to cleave esters and other functional groups.

Generation of 2,3,4-trihydroxy-5-formyl benzoic acid

The hydrolysis of the ester group in Methyl 2,3,4-trihydroxy-5-formyl-benzoate can be achieved under basic conditions. ias.ac.in Treatment of the aldehyde-ester with a sodium hydroxide (B78521) solution, followed by heating, leads to the saponification of the methyl ester. ias.ac.inchemspider.com Subsequent acidification of the reaction mixture with hydrochloric acid yields the corresponding carboxylic acid, 2,3,4-trihydroxy-5-formyl benzoic acid. ias.ac.in This product, however, has been noted to decompose upon attempts at decarboxylation. ias.ac.in

Characterization Methodologies for Synthetic Compounds

The structural elucidation and confirmation of the synthesized compounds rely on a combination of spectroscopic and analytical techniques. These methodologies are crucial for verifying the identity and purity of the products obtained from the various synthetic transformations.

Common characterization techniques employed for derivatives of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. researchgate.netmaynoothuniversity.ieacademicjournals.orgrsc.org Chemical shifts, coupling constants, and integration values in ¹H NMR provide detailed information about the connectivity of protons, while ¹³C NMR reveals the number and chemical environment of carbon atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in a molecule. maynoothuniversity.iersc.orgacademicjournals.orgresearchgate.net For instance, the characteristic stretching frequencies of hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups can be readily identified, confirming the success of reactions like hydrolysis or the formation of coumarin rings.

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula. researchgate.netnih.gov

Elemental Analysis : This method determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound, which is used to verify the empirical formula. ias.ac.in

Melting Point (m.p.) Determination : The melting point is a physical property used to assess the purity of a solid compound. A sharp and specific melting point range is indicative of a pure substance. ias.ac.inmaynoothuniversity.ie

For example, the product of the Clemmensen reduction, Methyl 2,3,4-trihydroxy-5-methyl benzoate, was characterized by its melting point of 178-79°C and by elemental analysis, which showed carbon and hydrogen percentages consistent with the expected formula C₉H₁₀O₅. ias.ac.in Similarly, the coumarin derivative from the reaction with ethyl malonate was characterized by its melting point of 245-47°C and elemental analysis. ias.ac.in

As an initial step, it is crucial to understand that derivatives such as 2,4-dinitrophenylhydrazone, 4-nitrophenylhydrazone, and semicarbazone are conventionally formed through reactions with aldehydes or ketones. this compound, in its native form, is a phenolic ester and lacks the requisite aldehyde or ketone functional group for these specific derivatization reactions.

However, research has demonstrated a pathway to synthesize these derivatives through an intermediate step. ias.ac.inias.ac.in This involves the chemical modification of this compound to introduce a formyl (aldehyde) group, creating a new compound: Methyl 2,3,4-trihydroxy-5-formyl-benzoate. This formylated intermediate possesses the necessary aldehyde group to then react with hydrazines and semicarbazide (B1199961), enabling the formation of the specified derivatives for spectroscopic analysis and structural confirmation. ias.ac.in

1 Spectroscopic Confirmation of Derivative Structures

The characterization of newly synthesized chemical compounds is a fundamental aspect of chemical research. The formation of crystalline derivatives provides a classic and effective method for confirming the structure of a parent molecule, particularly when it has been modified to introduce a new functional group. In the case of this compound, after its formylation to Methyl 2,3,4-trihydroxy-5-formyl-benzoate, the presence of the newly introduced aldehyde group is unequivocally confirmed by preparing specific derivatives. ias.ac.in These derivatives, which typically form as colored, crystalline solids with sharp melting points, serve as tangible proof of the successful chemical transformation.

The process involves reacting the formylated product with reagents that are highly specific for carbonyl groups. The subsequent isolation and analysis of the resulting crystalline products provide strong evidence for the structural elucidation of the intermediate compound. ias.ac.in

1 Application of 2,4-Dinitrophenylhydrazone and 4-Nitrophenylhydrazone Derivatives

The reaction of an aldehyde with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) or 4-nitrophenylhydrazine (B89600) is a standard method for carbonyl group identification. For Methyl 2,3,4-trihydroxy-5-formyl-benzoate, the preparation of its 2,4-dinitrophenylhydrazone and 4-nitrophenylhydrazone derivatives serves as a key characterization step. ias.ac.in

The synthesis of Methyl 2,3,4-trihydroxy-5-formyl-benzoate is achieved by treating Methyl 2,3,4-trihydroxy-benzoate with hexamethylene tetramine in glacial acetic acid. ias.ac.inias.ac.in The successful introduction of the formyl group at the 5-position of the benzene ring is then confirmed by reacting this new aldehyde with hydrazine-based reagents. The formation of the corresponding hydrazone derivatives provides definitive proof of the ortho-hydroxy-aldehydic structure. ias.ac.in

Table 1: Hydrazone Derivatives of Methyl 2,3,4-trihydroxy-5-formyl-benzoate

Derivative Name Parent Compound Reagent Purpose Reference
2,4-Dinitrophenylhydrazone Methyl 2,3,4-trihydroxy-5-formyl-benzoate 2,4-Dinitrophenylhydrazine Characterization and structural proof of the formyl group ias.ac.in
4-Nitrophenylhydrazone Methyl 2,3,4-trihydroxy-5-formyl-benzoate 4-Nitrophenylhydrazine Characterization and structural proof of the formyl group ias.ac.in

2 Semicarbazone Derivative Formation for Characterization

In addition to hydrazones, semicarbazones are also valuable derivatives for the confirmation of carbonyl compounds. The reaction of Methyl 2,3,4-trihydroxy-5-formyl-benzoate with semicarbazide hydrochloride yields the corresponding semicarbazone. ias.ac.inias.ac.in This reaction further solidifies the evidence for the presence of the aldehyde group introduced during the formylation of this compound. ias.ac.in

The formation of this derivative, alongside the hydrazones, was integral to the structural establishment of Methyl 2,3,4-trihydroxy-5-formyl-benzoate in early synthetic studies. ias.ac.inias.ac.in

Table 2: Semicarbazone Derivative of Methyl 2,3,4-trihydroxy-5-formyl-benzoate

Derivative Name Parent Compound Reagent Purpose Reference
Semicarbazone Methyl 2,3,4-trihydroxy-5-formyl-benzoate Semicarbazide Characterization and structural proof of the formyl group ias.ac.inias.ac.in

Enzymatic Interaction Profiles

Metabolism of foreign substances (xenobiotics) in the body typically occurs in distinct phases, involving a suite of specialized enzymes and transporters. The interaction of this compound with these systems dictates its metabolic fate and biological availability.

Modulation of Drug-Metabolizing Enzymes

Research indicates that this compound is processed by the body's drug-metabolizing enzyme systems. ffcr.or.jp These systems are critical for detoxifying and eliminating a wide array of compounds.

Interaction with Phase II Enzymes

Phase II metabolism involves the conjugation of compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govnih.gov this compound has been noted in the context of metabolism by Phase II drug-metabolizing enzymes. ffcr.or.jp This suggests that the hydroxyl groups on the benzene ring are likely sites for conjugation reactions, such as glucuronidation or sulfation, which is a common metabolic pathway for phenolic compounds. researchgate.net

Influence on Phase III Transporters

Following metabolic modification in Phase I and II, compounds are often removed from cells and the body by Phase III transporters. nih.gov These transporters, which include efflux pumps like P-glycoprotein and multidrug resistance-associated proteins (MRPs), play a crucial role in drug distribution and elimination. nih.gov The metabolism of this compound is linked to subsequent excretion by Phase III transporters, completing the detoxification and clearance pathway. ffcr.or.jp

Metabolic Phase Interaction with this compound General Function
Phase II Enzymes Compound undergoes metabolism by this enzyme system. ffcr.or.jpConjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility for excretion. nih.govnih.gov
Phase III Transporters Involved in the excretion of the metabolized compound. ffcr.or.jpEfflux of xenobiotics and their metabolites from cells. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant activity of polyphenols is a cornerstone of their biological effects, primarily attributed to mechanisms like metal chelation and radical scavenging. nsf.gov The specific arrangement of hydroxyl groups on the benzene ring of this compound is pivotal to these properties.

Challenges in Mechanistic Analysis

Despite the recognized antioxidant potential of polyphenols, a precise analysis of their mechanism can be challenging. For some compounds, attempts at a detailed analysis of the antioxidant mechanism have been unsuccessful. ffcr.or.jp Several factors contribute to the complexity of evaluating the antioxidant and radical scavenging properties of phenolic compounds like this compound.

Challenge Description Impact on Analysis
Molecular Aggregation Phenolic compounds can form dimers or larger aggregates in solution via intermolecular hydrogen bonding. uc.ptThe hydroxyl groups, essential for antioxidant activity, may become involved in these bonds, reducing their availability and hindering the compound's reductive capacity. uc.pt
Multi-faceted Mechanisms Antioxidant activity arises from a combination of metal chelation and radical scavenging. nsf.govIt is difficult to experimentally distinguish and quantify the relative contribution of each separate mechanism to the overall observed effect. nsf.gov
Analytical Limitations Detailed mechanistic studies for some antioxidant compounds have proven to be complex and, in some cases, have failed to yield a complete analysis. ffcr.or.jpA full, quantitative understanding of the antioxidant action may not always be achievable with current standard methodologies.

Cellular and Molecular Targets

The biological effects of a compound are ultimately determined by its direct or indirect interactions with specific cellular and molecular targets. For many polyphenols, these targets include enzymes, transcription factors, and signaling proteins. While various natural derivatives have been investigated for their effects on specific cellular pathways, such as those involved in inflammation or bone metabolism, the specific molecular targets of this compound are not extensively documented in available research. ebi.ac.uk Identifying these targets remains a key area for future investigation to fully understand its biological interaction profile.

Bioactivity Screening and Structure-Activity Relationship Elucidation

The biological activities of this compound and its parent compound, 2,3,4-trihydroxybenzoic acid, have been the subject of scientific investigation, revealing a range of interactions and offering insights into their structure-activity relationships. Research has primarily focused on their antioxidant, enzyme inhibitory, and antiviral properties.

Bioactivity Screening

Initial bioactivity screenings have demonstrated that this compound and its corresponding carboxylic acid exhibit notable antioxidant effects. The radical-scavenging abilities of both 2,3,4-trihydroxybenzoic acid and its methyl ester have been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ebi.ac.uk In acetonitrile (B52724), both compounds were capable of scavenging as many as four radicals, a higher number than observed in acetone (B3395972) or ethanol. ebi.ac.uk The methyl ester, in particular, showed a relatively high radical-scavenging ability in methanol. ebi.ac.uk This suggests that the solvent environment plays a crucial role in the antioxidant mechanism of these compounds.

Furthermore, the parent compound, 2,3,4-trihydroxybenzoic acid, has been identified as a potent inhibitor of several enzymes. It has shown the strongest inhibitory effect on α-amylase among seventeen tested phenolic acids, with a reported half-maximal inhibitory concentration (IC₅₀) of 17.30 ± 0.73 mM. ebi.ac.uk This indicates a potential role in the modulation of carbohydrate metabolism. Additionally, in studies of nineteen phenolic carboxylic acid analogues, 2,3,4-trihydroxybenzoic acid displayed strong inhibitory activity against xanthine (B1682287) oxidase, with an IC₅₀ value of 90.16 μM. ebi.ac.uk Kinetic studies revealed a competitive type of inhibition with respect to the substrate xanthine. ebi.ac.uk

In the realm of antiviral research, compounds featuring the 2,3,4-trihydroxybenzoyl moiety have been synthesized and evaluated for their inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). csic.es These studies have provided a basis for understanding the antiviral potential of derivatives of 2,3,4-trihydroxybenzoic acid.

Table 1: Bioactivity Screening of this compound and its Parent Acid

CompoundBioassayTarget/RadicalActivity/ResultReference
This compound DPPH Radical ScavengingDPPHHigh radical-scavenging ability in methanol. ebi.ac.uk
2,3,4-Trihydroxybenzoic Acid DPPH Radical ScavengingDPPHScavenged up to four radicals in acetonitrile. ebi.ac.uk
2,3,4-Trihydroxybenzoic Acid Enzyme Inhibitionα-AmylaseIC₅₀: 17.30 ± 0.73 mM ebi.ac.uk
2,3,4-Trihydroxybenzoic Acid Enzyme InhibitionXanthine OxidaseIC₅₀: 90.16 μM (Competitive Inhibition) ebi.ac.uk

Structure-Activity Relationship Elucidation

The positioning of hydroxyl groups on the benzoic acid scaffold is a critical determinant of biological activity. Comparative studies of trihydroxybenzoic acid isomers have shed light on the structure-activity relationships (SAR) governing their effects.

The 2,3,4-trihydroxybenzoyl moiety has been shown to confer superior antiviral properties compared to the more commonly studied 3,4,5-trihydroxybenzoyl (galloyl) moiety found in natural compounds like green tea catechins. csic.es Specifically, synthetic compounds containing the 2,3,4-trihydroxybenzoyl group exhibited enhanced activity against both HIV and HCV. csic.es For instance, tripodal compounds with three 2,3,4-trihydroxybenzoyl moieties demonstrated greater anti-HIV activity than linear compounds with one or two such groups. csic.es This suggests that a multi-branched architecture can enhance the antiviral efficacy of this particular phenolic structure. rsc.org

The antioxidant activity is also influenced by the hydroxyl group arrangement. While 2,3,4-trihydroxybenzoic acid demonstrates moderate antioxidant activity, it is generally considered less potent than its isomer, gallic acid (3,4,5-trihydroxybenzoic acid). This is attributed to the fact that the 3,4,5-hydroxyl arrangement in gallic acid allows for greater resonance stabilization of the resulting phenoxyl radical. However, the adjacent hydroxyl groups at positions 2, 3, and 4 in 2,3,4-trihydroxybenzoic acid still permit partial resonance stabilization, contributing to its antioxidant capacity.

Table 2: Comparative Antiviral Activity of Trihydroxybenzoyl Isomers

MoietyVirusKey FindingReference
2,3,4-Trihydroxybenzoyl HIVSuperior anti-HIV activity compared to the galloyl moiety. Tripodal structures showed higher activity. csic.esrsc.org
2,3,4-Trihydroxybenzoyl HCVLinear compounds with this moiety showed good antiviral efficiency. csic.es
2,3,4-Trihydroxybenzoyl West Nile VirusAmide-linked derivatives showed selective antiviral activity with low cytotoxicity. nih.gov
3,4,5-Trihydroxybenzoyl (Galloyl) HIVLess active than the 2,3,4-trihydroxybenzoyl isomer in comparable synthetic structures. csic.esrsc.org

Analytical Methodologies in Complex Biological Matrices Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is the cornerstone for the analysis of Methyl 2,3,4-trihydroxybenzoate in biological samples, providing the necessary separation from endogenous interferences. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

HPLC is a powerful tool for the analysis of phenolic compounds like this compound due to its suitability for non-volatile and thermally sensitive molecules. In one specific application, an HPLC method was utilized for the accurate assay of related compounds, demonstrating its utility in resolving and quantifying substituted benzoates. ffcr.or.jp The method's high accuracy suggests that similar approaches could be readily adapted for the specific quantification of this compound in biological fluids. ffcr.or.jp

Typically, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative HPLC Parameters for Phenolic Compound Analysis

ParameterValue/Description
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV-Vis at ~270-280 nm
Column Temperature 30-40 °C
Injection Volume 10-20 µL

Note: This table represents typical starting conditions for method development and may require optimization for specific biological matrices.

GC-MS offers high chromatographic resolution and definitive identification through mass analysis. However, due to the low volatility and high polarity of this compound, direct analysis is challenging. The presence of multiple hydroxyl groups requires a derivatization step to increase volatility and thermal stability.

The most common derivatization technique is silylation, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used for this purpose. redalyc.org After derivatization, the TMS-ether of this compound can be readily analyzed by GC-MS. The mass spectrometer, typically operated in electron impact (EI) ionization mode, provides a characteristic fragmentation pattern that serves as a fingerprint for identification. redalyc.org

Table 2: General GC-MS Analysis Steps for Polar Analytes

StepDescription
1. Extraction Isolation of the analyte from the biological matrix (e.g., LLE, SPE).
2. Derivatization Reaction with a silylating agent (e.g., MSTFA) to increase volatility.
3. Injection Introduction of the derivatized sample into the GC system.
4. Separation Chromatographic separation on a capillary column (e.g., DB-5ms).
5. Detection & ID Mass spectrometric detection and identification based on retention time and mass spectrum.

Note: While a general and effective technique for similar compounds, specific validated GC-MS protocols for this compound in biological samples are not extensively detailed in the literature.

Sample Preparation and Extraction Protocols for Biological Samples

Effective sample preparation is critical to remove interfering substances like proteins, lipids, and salts from biological samples, and to concentrate the analyte to a detectable level. The choice of extraction protocol depends on the nature of the biological matrix and the concentration of the target compound.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample (often after pH adjustment) and an immiscible organic solvent. For phenolic compounds like this compound, adjusting the sample pH to an acidic level protonates the hydroxyl groups, increasing its affinity for extraction into a moderately polar organic solvent such as ethyl acetate. However, LLE can have low recoveries for more polar metabolites. redalyc.org

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that offers cleaner extracts and higher recovery rates. nih.gov For a compound like this compound, a reverse-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the conditioned cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent like methanol or acetonitrile. Alternatively, ion-exchange cartridges can be employed to leverage the acidic nature of the phenolic hydroxyl groups. journal-imab-bg.org

Spectrometric Methods for Compound Identification in Biological Samples

While chromatography separates the compound, spectrometry provides the definitive structural identification.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS is the gold standard for identification. For this compound (molecular weight: 184.15 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to within a few parts per million. sigmaaldrich.com In tandem mass spectrometry (MS/MS), the molecular ion (m/z 184) is isolated and fragmented to produce a unique pattern of daughter ions, which provides unequivocal structural confirmation. Characteristic fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH3) and the carboxyl group (-COOCH3). insightsociety.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS and not typically coupled directly with chromatography for trace biological analysis, NMR is an invaluable tool for the unambiguous structure elucidation of isolated compounds. nih.gov If this compound were isolated from a biological source in sufficient quantity, Proton (¹H) and Carbon-13 (¹³C) NMR would provide definitive confirmation of the substitution pattern of the hydroxyl groups on the benzene (B151609) ring, distinguishing it from its isomers. insightsociety.org

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Isomer-Specific Production

The precise arrangement of hydroxyl groups on the benzene (B151609) ring of trihydroxybenzoic acid esters is crucial to their biological activity. Research has shown that different isomers can exhibit varied effects. For instance, studies have demonstrated that the 2,3,4-trihydroxybenzoyl moiety can confer superior antiviral activities compared to the more common 3,4,5-trihydroxybenzoyl (galloyl) moiety found in natural compounds like green tea catechins. csic.es This highlights the critical need for advanced synthetic methodologies that can produce specific isomers, such as Methyl 2,3,4-trihydroxybenzoate, with high purity and yield.

Current synthetic routes often involve the protection and deprotection of hydroxyl groups to achieve the desired isomer. thieme-connect.de For example, the synthesis of a related compound, methyl 2,4,6-trihydroxybenzoate, has been achieved from commercially available starting materials through selective triflation and cross-coupling reactions. nih.gov Future research should focus on developing more efficient and stereoselective synthetic strategies. This could involve the use of novel catalysts, enzymatic synthesis, or flow chemistry to improve reaction efficiency, reduce waste, and enable large-scale production of isomerically pure compounds. google.comppublishing.org The use of immobilized enzymes, for instance, has shown promise in the synthesis of other gallic acid esters, offering potential advantages over traditional chemical methods. google.com

In-Depth Mechanistic Elucidation of Biological Roles

While preliminary studies have hinted at the biological potential of this compound and its isomers, a deep understanding of their mechanisms of action at the molecular level is still largely unexplored. Future research must prioritize the in-depth elucidation of how these compounds interact with biological systems. This includes identifying specific cellular targets, signaling pathways, and molecular interactions.

For example, polyphenolic compounds are known to exert their effects through various mechanisms, including antioxidant activity, modulation of inflammatory pathways, and interaction with specific enzymes and receptors. unitus.itresearchgate.net Research on related gallic acid derivatives suggests that they can interfere with microbial cell membranes, inhibit enzymes like dihydrofolate reductase, and even modulate signaling pathways involving calcium and reactive oxygen species. longdom.orgnih.gov Future studies on this compound should employ a combination of in vitro assays, cell-based models, and advanced analytical techniques to unravel its precise biological functions. Understanding these mechanisms is fundamental for its rational development as a therapeutic agent.

Exploration of Novel Therapeutic and Industrial Applications

The unique chemical structure of this compound suggests a wide array of potential applications in both medicine and industry.

Therapeutic Potential: Gallic acid and its esters have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netlongdom.orgnih.gov Specifically, methyl gallate (methyl 3,4,5-trihydroxybenzoate) has been investigated for its potential in treating conditions like cutaneous leishmaniasis and has shown anti-herpetic activity. ebi.ac.ukscielo.brportlandpress.com Given the enhanced antiviral activity observed with the 2,3,4-trihydroxybenzoyl moiety, this compound could be a promising candidate for the development of new antiviral drugs. csic.es Its potential as an anti-inflammatory agent and its role in managing chronic diseases also warrant further investigation. nih.govfoodb.ca

Industrial Applications: Beyond medicine, gallic acid derivatives are utilized in the food industry as antioxidants and preservatives. nih.govwikipedia.org Methyl 3,4,5-trihydroxybenzoate (B8703473), for instance, can be used as a precursor in the synthesis of drug delivery systems and in the pretreatment of biomass for bioenergy production. sigmaaldrich.com The antioxidant properties of this compound could make it a valuable additive in food, cosmetics, and other industrial products to prevent oxidative degradation. ontosight.ai Further research could explore its use in the development of functional foods, active packaging materials, and as a component in the synthesis of novel polymers and materials. sigmaaldrich.comresearchgate.net For example, a derivative, galloyl hydrazide, has shown potential as an additive in natural rubber composites, acting as both a secondary accelerator and an antioxidant. ekb.eg

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. Metabolomics, for instance, can be used to study the metabolic changes in organisms or cells upon exposure to the compound, providing insights into its metabolic fate and systemic effects. nih.govbiorxiv.org A study on green tea extracts utilized a metabolomics approach to identify key compounds related to tea quality. lcms.cz

Transcriptomics, proteomics, and genomics can further reveal changes in gene expression, protein levels, and genetic interactions, respectively. This comprehensive biological profiling will help to construct a detailed picture of the compound's mode of action, identify potential biomarkers of its activity, and uncover novel biological roles. Such an approach has been proposed for evaluating the functional properties of natural products. researchgate.net

Development of High-Throughput Screening Assays for Derivatives

To accelerate the discovery of new applications and more potent analogues, the development of high-throughput screening (HTS) assays is essential. These assays would allow for the rapid evaluation of large libraries of this compound derivatives for various biological activities. For example, HTS can be employed to screen for compounds with enhanced antioxidant, anti-inflammatory, antimicrobial, or specific enzyme-inhibitory activities. science.gov

The development of such screening platforms will facilitate structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for a particular biological effect. This knowledge is crucial for the rational design and synthesis of new, more effective derivatives with improved therapeutic or industrial properties. Natural product libraries are already being utilized for high-throughput screening to identify new drug candidates. medchemexpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.